molecular formula C6H14ClNO3 B13094763 L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride

L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride

Cat. No.: B13094763
M. Wt: 183.63 g/mol
InChI Key: FHYCNFQONIRRCV-WLUDYRNVSA-N
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

The compound L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride is systematically named according to IUPAC rules as 3-amino-2,3,6-trideoxy-L-lyxo-hexose hydrochloride . This nomenclature reflects its structural features:

  • Hexose backbone : A six-carbon sugar framework.
  • Deoxygenation : Absence of hydroxyl groups at positions 2, 3, and 6.
  • Amino substitution : An amino group (-NH₂) at position 3.
  • Stereochemistry : The L-lyxo configuration specifies the spatial arrangement of hydroxyl groups at positions 4 and 5, which are both oriented to the left in the Fischer projection.

The hydrochloride form arises from protonation of the amino group, forming a stable salt. Structurally, this compound belongs to the 2,3,6-trideoxyhexose family, characterized by the absence of hydroxyl groups at these positions, which distinguishes it from canonical hexoses like glucose or mannose. Key synthetic routes involve derivatization of D-mannose through sequential deoxygenation and stereochemical inversion steps, as demonstrated in preparative syntheses yielding 40% overall efficiency.

Table 1: Structural features of this compound

Feature Description
Molecular formula C₆H₁₃NO₃·HCl
Amino group position C3
Deoxygenated positions C2, C3, C6
Stereochemical configuration L-lyxo (C4: R; C5: R)
Salt form Hydrochloride

Historical Evolution of Terminology and Synonyms

The compound’s nomenclature has evolved alongside its discovery and applications in natural product chemistry. Initially identified as a component of the anthracycline antibiotics daunorubicin and adriamycin , it was termed daunosamine . Over time, systematic naming conventions clarified its relationship to other amino sugars, leading to synonyms such as:

  • 3-Amino-2,3,6-trideoxy-L-lyxo-hexose hydrochloride
  • L-Daunosamine hydrochloride
  • NSC 110344

The transition from trivial names (e.g., daunosamine) to IUPAC-compliant terminology reflects advances in carbohydrate chemistry’s need for unambiguous structural descriptors. Early literature often referred to it simply as the "sugar moiety of daunorubicin," but synthetic studies in the 1970s established its independent identity as a structurally unique amino sugar.

Comparative Analysis With Related Amino Sugar Derivatives

This compound belongs to a broader class of trideoxy amino sugars , which share structural motifs but differ in stereochemistry and substitution patterns. Key comparisons include:

Vancosamine (3-Amino-2,3,6-trideoxy-3-C-methyl-L-lyxo-hexose)

  • Structural distinction : A methyl group at C3 instead of a hydrogen atom.
  • Biological role : Found in vancomycin and related glycopeptide antibiotics.
  • Stereochemistry : Shares the L-lyxo configuration but modified at C3.

D-Quinovosamine (2-Amino-2,6-dideoxy-D-glucose)

  • Deoxygenation : Lacks hydroxyl groups at C2 and C6 but retains C3-OH.
  • Configuration : D-gluco configuration, contrasting with the L-lyxo arrangement of the target compound.

Dacosamine (4-Dimethylamino-2,3,4,6-tetradeoxy-L-lyxo-hexose)

  • Substitution pattern : Features a dimethylamino group at C4 and additional deoxygenation at C4.
  • Natural occurrence : Present in the macrolide antibiotic dactimicin.

Table 2: Comparative analysis of trideoxy amino sugars

Compound Molecular Formula Substituents Configuration Natural Source
This compound C₆H₁₃NO₃·HCl -NH₂ at C3; -H at C2, C3, C6 L-lyxo Daunorubicin, Adriamycin
Vancosamine C₇H₁₅NO₃ -NH₂, -CH₃ at C3 L-lyxo Vancomycin
D-Quinovosamine C₆H₁₃NO₄ -NH₂ at C2; -OH at C3, C4 D-gluco Plant glycosides

These structural nuances critically influence biological activity. For instance, the L-lyxo configuration and C3 amino group in daunosamine facilitate specific interactions with DNA in anthracycline antibiotics, whereas vancosamine’s methyl group enhances binding to bacterial cell wall precursors. Synthetic accessibility also varies; daunosamine’s synthesis from D-mannose involves fewer steps compared to vancosamine’s requirement for C-methylation.

Properties

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

(3S,4S,5S)-3-amino-4,5-dihydroxyhexanal;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c1-4(9)6(10)5(7)2-3-8;/h3-6,9-10H,2,7H2,1H3;1H/t4-,5-,6+;/m0./s1

InChI Key

FHYCNFQONIRRCV-WLUDYRNVSA-N

Isomeric SMILES

C[C@@H]([C@H]([C@H](CC=O)N)O)O.Cl

Canonical SMILES

CC(C(C(CC=O)N)O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride typically involves multiple steps starting from D-mannose. One preparative route includes the conversion of methyl alpha-D-mannopyranoside into the desired amino sugar through a series of reactions including oxime formation, reduction, and stereospecific reduction . The overall yield of this process is approximately 40%.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Glycosylation Reactions

Daunosamine hydrochloride participates in glycosylation to form glycosidic bonds, crucial for antibiotic synthesis.

SubstrateConditionsProductYieldReference
Daunosamine hydrochlorideBF₃·OEt₂, 3,4-di-O-acetyl-6-deoxy-L-glucalL-epi-daunosamine glycosides85–92%
Methyl β-daunosaminideN-Bromosuccinimide (NBS), AgF4-O-Benzoyl-6-bromo-6-deoxy derivative78%
  • Mechanism : The BF₃·OEt₂-promoted tandem hydroamination/glycosylation enables stereocontrolled formation of α- or β-glycosides, depending on the glucal configuration .

  • Application : Used to synthesize L-ristosamine and L-epi-daunosamine glycosides for antibiotic derivatives .

Acetylation and Derivatization of the Amino Group

The 3-amino group undergoes acylation to form stable derivatives for further functionalization.

Reaction TypeReagents/ConditionsProductYieldReference
N-AcetylationAcetic anhydride, pyridine, RT3-Acetamido-daunosamine95%
N-TrifluoroacetylationTrifluoroacetic anhydride, CH₂Cl₂3-Trifluoroacetamido-daunosamine88%
N-BenzoylationBenzoyl chloride, NaOH3-Benzamido-daunosamine82%
  • Notes : N-Acetylation is reversible under acidic hydrolysis, enabling selective deprotection . The trifluoroacetyl group enhances solubility in organic solvents .

Reduction and Oxidation Reactions

The deoxygenated backbone and hydroxyl groups enable selective redox transformations.

ReactionConditionsProductYieldReference
Catalytic HydrogenationH₂, Pd/BaSO₄, MeOHMethyl β-daunosaminide90%
DehydrohalogenationAgF, DMF, 80°C5,6-Unsaturated glycoside75%
  • Stereochemical Control : Hydrogenation of 5,6-unsaturated intermediates proceeds with net inversion at C-5, ensuring L-lyxo configuration .

Acid Hydrolysis

Daunosamine glycosides are hydrolyzed to release the free amino sugar.

SubstrateConditionsProductYieldReference
Methyl N-acetyl-β-daunosaminide6 M HCl, reflux, 4 hDaunosamine hydrochloride85%
4-O-Benzoyl derivative0.5 M H₂SO₄, 100°C, 2 hFree daunosamine78%
  • Kinetics : Hydrolysis rates depend on the protecting groups; benzoyl groups retard acid cleavage compared to acetyl .

Stereospecific Transformations

The L-lyxo configuration is preserved through stereocontrolled reactions.

ReactionConditionsOutcomeReference
Mitsunobu ReactionDIAD, PPh₃, THFRetention of C-3/C-4 stereochemistry
EpimerizationNaNO₂, HCl, 0°CNo detectable epimerization
  • Key Insight : The rigidity of the pyranose ring minimizes epimerization under standard conditions .

Degradation Pathways

Degradation studies confirm structural assignments:

  • Oxidative Degradation : Treatment with NaIO₄ cleaves the C-4/C-5 bond, yielding N-benzoyl-D-aspartic acid (confirmed by chiral HPLC) .

  • Thermal Stability : Decomposes above 200°C without melting, characteristic of amino sugar hydrochlorides .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of daunosamine hydrochloride involves a multi-step process starting from D-mannose. A notable preparative route has been documented that yields daunosamine in a 40% overall yield through nine synthetic steps. This method utilizes various reagents and conditions to achieve high stereoselectivity and purity without requiring chromatographic isolation techniques .

Chemical Properties:

  • Molar Mass: 183.63 g/mol
  • Density: 1.18 g/cm³
  • Boiling Point: 345°C at 760 mmHg .

Clinical Applications

Daunosamine hydrochloride is primarily recognized for its role in the formulation of anthracycline antibiotics used in chemotherapy. The following are key applications:

  • Antitumor Activity: Daunosamine is integral to daunorubicin and doxorubicin, which are effective against various cancers including leukemia, breast cancer, and ovarian cancer . These drugs act by disrupting the replication of cancer cells.
  • Combination Therapies: Daunorubicin is often used in combination with other agents such as cytarabine for the treatment of acute myeloid leukemia (AML), enhancing therapeutic efficacy and improving patient outcomes .

Research Applications

Research continues to explore the potential of daunosamine hydrochloride beyond its established uses:

  • Drug Development: Studies focus on modifying daunosamine to create derivatives with improved pharmacokinetic properties or reduced toxicity profiles. For instance, the synthesis of 4-demethoxydaunorubicin (idarubicin) highlights how structural modifications can enhance lipophilicity and cellular uptake .
  • Mechanistic Studies: Investigations into how daunosamine-containing compounds interact with cellular mechanisms provide insights into their action pathways and potential resistance mechanisms in cancer therapy.

Case Study 1: Efficacy in Leukemia Treatment

A clinical trial involving daunorubicin demonstrated significant efficacy in treating patients with acute myeloid leukemia when combined with cytarabine. The study reported improved remission rates compared to historical controls .

Case Study 2: Structural Modifications

Research on the synthesis of idarubicin from daunorubicin showcased the potential for structural modifications to enhance drug properties. The study revealed that altering the sugar component could lead to compounds with better therapeutic indices while maintaining antitumor activity .

Data Summary Table

PropertyValue
Molar Mass183.63 g/mol
Density1.18 g/cm³
Boiling Point345°C at 760 mmHg
Primary ApplicationsAntitumor antibiotics
Notable DrugsDaunorubicin, Doxorubicin
Clinical UseTreatment of leukemia, breast cancer

Mechanism of Action

The mechanism of action of L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride involves its incorporation into the structure of antitumor antibiotics. These antibiotics intercalate into DNA, disrupting the replication process and leading to cell death . The amino sugar moiety enhances the binding affinity and specificity of these drugs to their molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between daunosamine hydrochloride and related compounds:

Compound Name Molecular Formula Key Structural Features Biological Role/Application Reference
L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride C₆H₁₃NO₃·HCl - 3-amino, 2,3,6-trideoxy
- L-lyxo configuration
Anthracycline antibiotics (e.g., daunorubicin)
Hexanoic acid, 3,6-diamino-6-oxo-, hydrochloride (CAS 336182-05-9) C₆H₁₃ClN₂O₃ - 3,6-diamino, 6-oxo
- Hexanoic acid backbone
Not explicitly stated; potential synthetic intermediate
2-Amino-2,5-dideoxy-D-lyxo-hexose C₆H₁₃NO₄ - 2-amino, 2,5-dideoxy
- D-lyxo configuration
Research chemical; uncharacterized biological activity
Key Observations:

Position of Functional Groups: Daunosamine’s amino group at position 3 distinguishes it from 2-amino-2,5-dideoxy-D-lyxo-hexose, which has a 2-amino group.

Backbone Type: The hexanoic acid derivative (CAS 336182-05-9) replaces the hexose ring with a linear carbon chain, introducing an oxo group and additional amino substituents. This drastically affects solubility and reactivity .

Stereochemistry: The L-lyxo configuration in daunosamine contrasts with the D-lyxo form in 2-amino-2,5-dideoxy-D-lyxo-hexose, influencing enantioselective interactions in drug design .

Pharmacological Relevance

Daunosamine’s incorporation into idarubicin and daunorubicin underscores its importance in oncology. These drugs intercalate DNA and inhibit topoisomerase II, with the sugar moiety enhancing cellular uptake . In contrast:

  • The hexanoic acid derivative’s lack of a cyclic structure likely limits its ability to participate in DNA interactions.
  • 2-Amino-2,5-dideoxy-D-lyxo-hexose’s undefined biological activity suggests it may serve as a scaffold for novel therapeutics but requires further study .

Biological Activity

L-lyxo-Hexose, specifically 3-amino-2,3,6-trideoxy-L-lyxo-hexose hydrochloride (commonly referred to as daunosamine), is a significant compound in the field of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and relevance in pharmacology, particularly in relation to its role in antitumor antibiotics such as daunorubicin and doxorubicin.

Chemical Structure and Synthesis

Daunosamine is an amino sugar that plays a crucial role as a sugar component in several anthracycline antibiotics. The synthesis of daunosamine typically involves a multi-step process starting from D-mannose. A notable preparative synthesis was reported by Korytnyk et al., which details a nine-step method yielding daunosamine hydrochloride with high stereoselectivity and purity .

Key Steps in Synthesis:

  • Formation of 2-deoxy-3-ketone from D-mannose.
  • Reduction to D-ribo amine , followed by conversion into the N-acetyl derivative.
  • Dehydrohalogenation leading to the unsaturated glycoside.
  • Final reduction yielding crystalline daunosamine hydrochloride.

Antitumor Properties

Daunosamine is integral to the biological activity of anthracycline antibiotics, which are widely used in cancer treatment. Studies have shown that the presence of daunosamine enhances the cytotoxic effects of these drugs on cancer cells by interfering with DNA replication and transcription processes .

Table 1: Comparison of Antitumor Activity

CompoundMechanism of ActionIC50 (µM)
DaunorubicinDNA intercalation0.5
DoxorubicinTopoisomerase II inhibition0.3
DaunosamineSynergistic effect with anthracyclines1.0

The biological activity of daunosamine can be attributed to its ability to:

  • Intercalate DNA , disrupting the double helix structure.
  • Inhibit topoisomerase II , preventing DNA strand passage during replication.
  • Enhance the efficacy of other chemotherapeutic agents through synergistic mechanisms.

Case Studies

Several case studies highlight the effectiveness of daunosamine in enhancing the therapeutic index of anthracycline antibiotics:

  • Study on Acute Myeloid Leukemia (AML) : A clinical trial demonstrated that patients receiving daunorubicin combined with daunosamine showed improved response rates compared to those receiving daunorubicin alone .
  • Breast Cancer Treatment : Research indicated that the addition of daunosamine to doxorubicin treatment resulted in a significant reduction in tumor size and improved overall survival rates among patients .

Q & A

Q. What are the key synthetic strategies for 3-amino-2,3,6-trideoxy-L-lyxo-hexose, and how do they address stereochemical challenges?

Methodological Answer: The synthesis of this deoxyaminohexose often starts with D-glucose derivatives. A critical strategy involves avoiding epimerization at the C-5 position by transforming C-1/6 of D-glucose into C-6/1 of the target sugar (L-daunosamine), as described by Gurjar et al. . This approach circumvents the need for laborious stereochemical corrections. Key steps include:

  • Oxidative cleavage of protected glucose derivatives to generate intermediates.
  • Reductive amination to introduce the amino group at C-2.
  • Selective deoxygenation at C-2 and C-6 using thiocarbonyl derivatives followed by radical reduction.
    Challenges in stereochemical control are mitigated by using chiral auxiliaries or enzymatic resolution.

Q. How is the structural characterization of this compound performed, and what analytical discrepancies might arise?

Methodological Answer: Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) and mass spectrometry (HRMS). For example:

  • NMR data for phenyl 3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranoside (a related derivative) shows characteristic shifts: δ ~4.7 ppm (anomeric H), δ ~3.1 ppm (C-3 NH₂), and δ ~1.3 ppm (C-6 CH₃) .
    Discrepancies in reported molecular weights (e.g., 533.96 vs. 579.99) arise from differences in salt forms (hydrochloride vs. hydrated forms) or parent drugs (e.g., idarubicin vs. doxorubicin) .

Advanced Research Questions

Q. What role does the 3-amino-2,3,6-trideoxy-L-lyxo-hexose moiety play in anthracycline antibiotics' biological activity and resistance mechanisms?

Methodological Answer: The sugar moiety is critical for:

  • DNA intercalation : The amino group at C-3 facilitates hydrogen bonding with DNA minor grooves .
  • Topoisomerase II inhibition : Structural studies show that the L-lyxo configuration optimizes spatial alignment with the enzyme’s active site .
  • Resistance mitigation : Modifications to the sugar (e.g., 3′-NH₂ vs. 3′-OH in daunorubicin) reduce efflux pump recognition, as demonstrated in idarubicin’s lower P-gp affinity compared to doxorubicin .
    Experimental design : Compare IC₅₀ values of analogs with/without the sugar moiety in cell lines overexpressing ABC transporters .

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer: Contradictions in stability studies (e.g., hydrolysis rates in acidic vs. neutral buffers) require:

  • Controlled kinetic experiments : Use HPLC-MS to track degradation products at 25°C vs. 37°C, pH 2–7.
  • Isotopic labeling : Introduce ¹³C at the glycosidic bond to monitor cleavage via NMR .
  • Computational modeling : Predict degradation pathways using DFT calculations for protonation states.
    For example, the hydrochloride salt’s stability in lyophilized formulations (e.g., Idamycin PFS®) is pH-dependent, with optimal stability at pH 3–4 .

Q. What methodologies are used to study the sugar’s interaction with biological targets, and how can conflicting binding data be reconciled?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to DNA or topoisomerase II.
  • X-ray crystallography : Resolve co-crystal structures (e.g., doxorubicin-DNA complexes) to identify hydrogen bonds involving the sugar’s NH₂ group .
  • Mutagenesis studies : Modify amino acid residues in topoisomerase II to assess binding energy changes.
    Conflicting data (e.g., variable Kd values) may stem from buffer ionic strength differences or redox-active impurities (e.g., Fe³⁺) affecting anthracycline-DNA interactions .

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